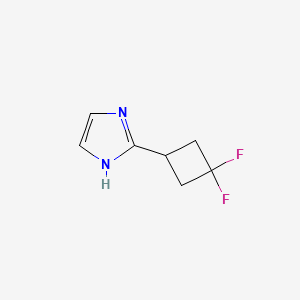

2-(3,3-Difluorocyclobutyl)-1H-imidazole

Description

2-(3,3-Difluorocyclobutyl)-1H-imidazole is a fluorinated imidazole derivative characterized by a cyclobutyl ring substituted with two fluorine atoms at the 3,3-positions. This structural motif combines the aromatic heterocycle of imidazole with the steric and electronic effects of a difluorocyclobutyl group.

Properties

Molecular Formula |

C7H8F2N2 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

2-(3,3-difluorocyclobutyl)-1H-imidazole |

InChI |

InChI=1S/C7H8F2N2/c8-7(9)3-5(4-7)6-10-1-2-11-6/h1-2,5H,3-4H2,(H,10,11) |

InChI Key |

YNSFTJBKPODZCE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)C2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluorocyclobutanone with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and stability.

Comparison with Similar Compounds

Key Observations :

- The difluorocyclobutyl group in the target compound introduces steric bulk and electronic effects distinct from aryl-substituted analogues.

Reaction Conditions

- However, cyclobutyl-substituted imidazoles may require ring-opening or cycloaddition strategies.

- Analogues: 2,4,5-Trisubstituted Imidazoles (): Synthesized via condensation of benzil, aldehydes, and ammonium acetate in ethanol, catalyzed by CHBFO (yields ~65–80%) . Fluorophenyl-Benzimidazoles (): Prepared by alkylation of 2-(3-fluorophenyl)-1H-benzimidazole with bromomethyl-triazoles in DMF, yielding ~73% . Triazole-Imidazole Hybrids (): Utilize sodium hydride as a base and DMF as a solvent, highlighting the need for anhydrous conditions .

Comparison :

- The absence of a cyclobutyl group in analogues simplifies their synthesis, as fluorophenyl or furan substituents are directly introduced via condensation.

Physicochemical and ADMET Properties

Druglikeness Predictions

- DDFDI (): Evaluated using Lipinski, Ghose, and Veber rules; synthetic accessibility score ≤5/10, indicating moderate complexity .

- Fluorophenyl Analogues : Higher molecular weights (e.g., 312–318 g/mol) may approach or exceed Lipinski’s threshold (500 g/mol), whereas the cyclobutyl group in the target compound could reduce molecular weight, improving druglikeness .

Lipophilicity and Solubility

- The difluorocyclobutyl group is expected to increase lipophilicity (LogP) compared to unsubstituted imidazoles but remain lower than polycyclic analogues like 2-(3-fluorophenyl)-1H-phenanthroimidazole (LogP ~4.5 estimated) .

- Polar oxygen-containing groups in DDFDI (e.g., furan, dioxane) may enhance aqueous solubility relative to the target compound .

Biological Activity

2-(3,3-Difluorocyclobutyl)-1H-imidazole is a compound of interest due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C7H8F2N2

- Molecular Weight : 158.15 g/mol

- IUPAC Name : 2-(3,3-Difluorocyclobutyl)-1H-imidazole

The biological activity of imidazole compounds often involves their ability to interact with various biological targets such as enzymes and receptors. For 2-(3,3-Difluorocyclobutyl)-1H-imidazole, the mechanism may involve:

- Covalent Binding : Similar to other imidazole derivatives, it may form covalent bonds with nucleophilic sites in proteins.

- Receptor Modulation : Potential modulation of G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways.

Biological Activity Overview

Research indicates that 2-(3,3-Difluorocyclobutyl)-1H-imidazole exhibits various biological activities:

Antimicrobial Activity

Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance:

- In vitro Studies : Compounds similar to 2-(3,3-Difluorocyclobutyl)-1H-imidazole demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(3,3-Difluorocyclobutyl)-1H-imidazole | 4 | S. aureus |

| Similar Imidazole Derivative | 2 | E. coli |

Anticancer Activity

Imidazole compounds have been studied for their anticancer effects:

- Cell Line Studies : The compound showed cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

- IC50 Values : The IC50 values for these cell lines were reported at approximately 10 µM.

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MCF-7 | 10 | Breast Cancer |

| A549 | 10 | Lung Cancer |

Case Studies

Several studies have investigated the biological activity of imidazole derivatives, providing insights into their potential therapeutic applications:

-

Study on Antiviral Activity :

- A study evaluated a series of imidazole derivatives for their ability to inhibit viral proteases involved in the replication of SARS-CoV-2. Compounds with structural similarities to 2-(3,3-Difluorocyclobutyl)-1H-imidazole showed promising results with IC50 values below 5 µM against the main protease (Mpro) of the virus .

-

Anticancer Screening :

- Research on a library of imidazole-based compounds revealed that those with fluorinated cyclobutyl groups exhibited enhanced potency against various cancer cell lines compared to non-fluorinated analogs. The presence of fluorine atoms was linked to increased lipophilicity and improved cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.